molecular formula C16H16BrNO4 B2545994 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794843-29-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2545994
CAS No.: 1794843-29-0
M. Wt: 366.211
InChI Key: XFARDWGUNBVRTK-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted furan derivatives with various functional groups.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not well-documented. it is likely to interact with biological targets through its functional groups. The furan ring and the bromine atom may facilitate binding to specific enzymes or receptors, while the amino and carbonyl groups may participate in hydrogen bonding or electrostatic interactions .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-2-11-3-5-12(6-4-11)9-18-15(19)10-21-16(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARDWGUNBVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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